Cas no 1806301-86-9 (2-Methoxybenzo[d]oxazole-6-carbonyl chloride)

2-Methoxybenzo[d]oxazole-6-carbonyl chloride is a reactive acyl chloride derivative commonly employed as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its benzo[d]oxazole core, functionalized with a methoxy group at the 2-position, enhances its utility in constructing heterocyclic frameworks. The carbonyl chloride moiety offers high reactivity for amidation and esterification reactions, enabling efficient derivatization. This compound is valued for its stability under controlled conditions and its compatibility with a range of nucleophiles. Its structural features make it suitable for applications in medicinal chemistry, where precise functionalization of heteroaromatic systems is required. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-Methoxybenzo[d]oxazole-6-carbonyl chloride structure
1806301-86-9 structure
Product Name:2-Methoxybenzo[d]oxazole-6-carbonyl chloride
CAS No:1806301-86-9
MF:C9H6ClNO3
MW:211.601841449738
CID:4816865
Update Time:2025-06-10

2-Methoxybenzo[d]oxazole-6-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxybenzo[d]oxazole-6-carbonyl chloride
    • Inchi: 1S/C9H6ClNO3/c1-13-9-11-6-3-2-5(8(10)12)4-7(6)14-9/h2-4H,1H3
    • InChI Key: CJZPAUXIDQQXKP-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC2=C(C=1)OC(=N2)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3

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Additional information on 2-Methoxybenzo[d]oxazole-6-carbonyl chloride

Professional Introduction to 2-Methoxybenzo[d]oxazole-6-carbonyl chloride (CAS No. 1806301-86-9)

2-Methoxybenzo[d]oxazole-6-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806301-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a carbonyl chloride functional group enhances its utility as an intermediate in synthetic chemistry, particularly in the formation of amides and other heterocyclic compounds.

The structural framework of 2-Methoxybenzo[d]oxazole-6-carbonyl chloride consists of a benzodioxole core substituted with a methoxy group at the 2-position and a reactive carbonyl chloride moiety at the 6-position. This unique configuration makes it a valuable building block for constructing more complex molecular entities. The benzodioxole scaffold is particularly interesting due to its presence in several bioactive natural products and synthetic drugs, which underscores its significance in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. 2-Methoxybenzo[d]oxazole-6-carbonyl chloride has emerged as a key intermediate in the synthesis of various bioactive molecules. For instance, its application in the preparation of substituted benzo[d]oxazoles has been explored for their potential antimicrobial, anti-inflammatory, and anticancer activities. The carbonyl chloride group facilitates facile reactions with nucleophiles, enabling the rapid introduction of diverse functional groups and the construction of intricate molecular architectures.

One of the most compelling aspects of 2-Methoxybenzo[d]oxazole-6-carbonyl chloride is its role in the synthesis of protease inhibitors, which are critical in the treatment of various diseases, including cancer and infectious disorders. The benzodioxole moiety is often found in compounds that exhibit inhibitory effects on enzymes such as matrix metalloproteinases (MMPs) and cathepsins, which play pivotal roles in tissue degradation and inflammation. By leveraging the reactivity of the carbonyl chloride group, researchers can efficiently incorporate this scaffold into novel inhibitors designed to modulate enzyme activity.

Moreover, the methoxy substituent at the 2-position of the benzodioxole ring influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. This modification has been strategically employed in medicinal chemistry to optimize pharmacokinetic profiles and improve therapeutic efficacy. The versatility of 2-Methoxybenzo[d]oxazole-6-carbonyl chloride as a synthetic intermediate has also led to its use in the development of kinase inhibitors, which are widely used in oncology for their ability to disrupt cancer cell signaling pathways.

Recent advancements in computational chemistry have further highlighted the importance of 2-Methoxybenzo[d]oxazole-6-carbonyl chloride in drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with specific amino acid residues in target proteins, leading to potent inhibition or activation depending on the desired therapeutic outcome. These insights have guided rational drug design efforts aimed at developing next-generation therapeutics with improved selectivity and reduced side effects.

The synthesis of 2-Methoxybenzo[d]oxazole-6-carbonyl chloride typically involves multi-step organic transformations starting from readily available precursors such as 2-methoxyphenol (guaiacol). The introduction of the carbonyl chloride group is achieved through chlorination reactions, often employing reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). These synthetic protocols have been refined over time to ensure high yields and purity, making it accessible for industrial-scale production when required.

In conclusion, 2-Methoxybenzo[d]oxazole-6-carbonyl chloride (CAS No. 1806301-86-9) represents a significant advancement in pharmaceutical chemistry due to its versatile reactivity and potential applications in drug development. Its role as a key intermediate in synthesizing bioactive heterocyclic compounds underscores its importance in both academic research and industrial settings. As our understanding of molecular interactions continues to evolve, compounds like 2-Methoxybenzo[d]oxazole-6-carbonyl chloride will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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